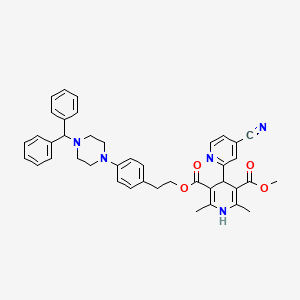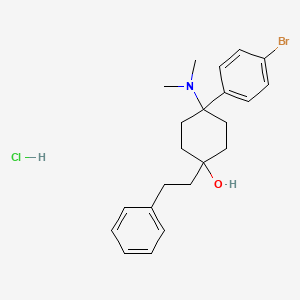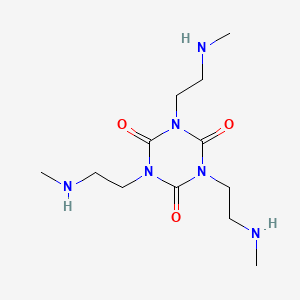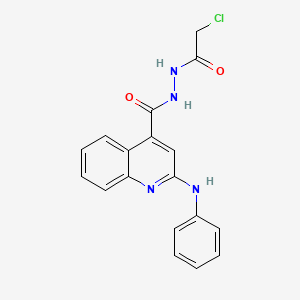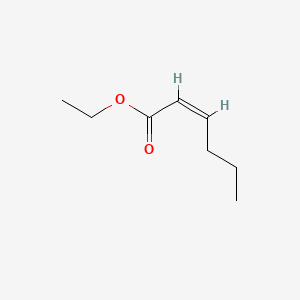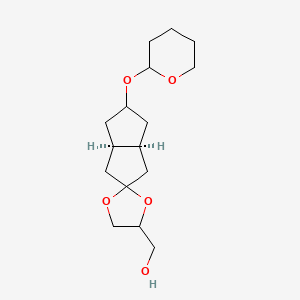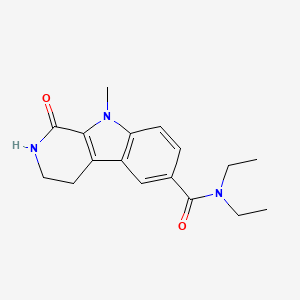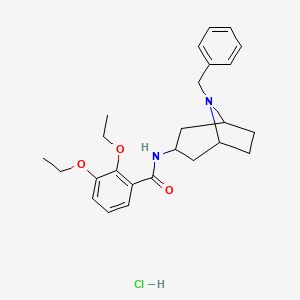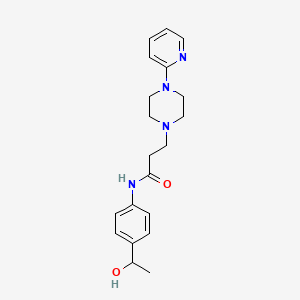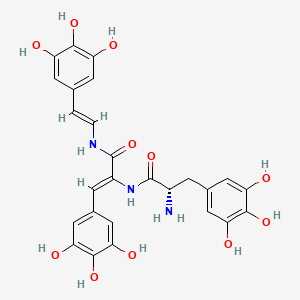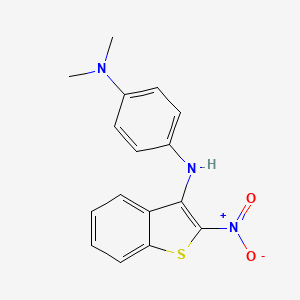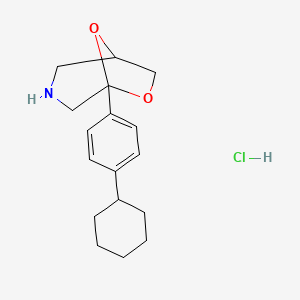
5-(4-Cyclohexylphenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Cyclohexylphenyl)-6,8-dioxa-3-azabicyclo(321)octane hydrochloride is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyclohexylphenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is often achieved through a cycloaddition reaction, where a diene and a dienophile react under specific conditions to form the bicyclic structure.
Functionalization of the bicyclic core:
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
5-(4-Cyclohexylphenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
5-(4-Cyclohexylphenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties.
作用機序
The mechanism by which 5-(4-Cyclohexylphenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic core and are used in various applications, including as chiral auxiliaries and ligands in catalysis.
Pyridin-2(1H)-one derivatives: These compounds have similar structural features and are used in medicinal chemistry for the treatment of various diseases.
Uniqueness
5-(4-Cyclohexylphenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its bicyclic structure provides a rigid framework that can be exploited in the design of new molecules with specific properties.
特性
CAS番号 |
84509-34-2 |
|---|---|
分子式 |
C17H24ClNO2 |
分子量 |
309.8 g/mol |
IUPAC名 |
5-(4-cyclohexylphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-12-18-10-16(20-17)11-19-17;/h6-9,13,16,18H,1-5,10-12H2;1H |
InChIキー |
HSFFUAJCVPYJTA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C34CNCC(O3)CO4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


